3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride
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Overview
Description
3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C9H10N2O.HCl and a molecular weight of 198.65 g/mol . This compound is known for its applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride can be achieved through several methods. One of the common synthetic routes involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This process can be carried out in a one-pot reaction, reducing energy consumption and solvent waste . Industrial production methods often utilize green synthesis techniques, such as the use of ionic liquids as recycling agents, to minimize environmental impact .
Chemical Reactions Analysis
3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroxylamine hydrochloride, benzaldehyde, and various catalysts . The major products formed from these reactions include benzonitrile and its derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is utilized in the study of enzyme mechanisms and protein interactions . Additionally, it is used in the industry for the production of dyes, pesticides, and advanced coatings .
Mechanism of Action
The mechanism of action of 3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with transition metals, which are soluble in organic solvents and conveniently labile . These complexes are useful synthetic intermediates and can be displaced by stronger ligands .
Comparison with Similar Compounds
3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride can be compared with similar compounds such as 3-(1-amino-2-hydroxyethyl)-benzonitrile hydrochloride . While both compounds share similar structural features, this compound is unique in its specific applications and reactivity . Other similar compounds include benzonitrile and its derivatives, which are used in various industrial and research applications .
Properties
Molecular Formula |
C9H11ClN2O |
---|---|
Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4,9,12H,6,11H2;1H/t9-;/m1./s1 |
InChI Key |
MORBOTKMTNMYLN-SBSPUUFOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@H](CN)O)C#N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(CN)O)C#N.Cl |
Origin of Product |
United States |
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